molecular formula C9H15ClO2S B11717191 [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride

[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride

Cat. No.: B11717191
M. Wt: 222.73 g/mol
InChI Key: JOGSTKBBPNRPAA-IWSPIJDZSA-N
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Description

[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The resulting bicyclic compound is then functionalized with a methanesulfonyl chloride group under specific reaction conditions, such as the presence of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the sulfonylation step to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation and Reduction: The bicyclic core can be oxidized or reduced to introduce different functional groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone.

Scientific Research Applications

[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used to modify surfaces or create new materials with specific properties.

Mechanism of Action

The mechanism by which [(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride exerts its effects involves the interaction of the methanesulfonyl chloride group with nucleophiles

Comparison with Similar Compounds

Similar Compounds

  • [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonate
  • [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonamide

Uniqueness

[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its combination of a bicyclic structure and a reactive methanesulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

[(1R,6R,7S)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m1/s1

InChI Key

JOGSTKBBPNRPAA-IWSPIJDZSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@@H]2CS(=O)(=O)Cl

Canonical SMILES

C1CCC2C(C1)CC2CS(=O)(=O)Cl

Origin of Product

United States

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